tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
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Overview
Description
tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and a hexahydropyrrolo[3,2-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can be achieved through several methods. One efficient synthetic route involves the use of acetophenone and trimethylacetaldehyde in the presence of p-tosylmethyl isocyanide (TosMIC) and a mild base such as lithium hydroxide monohydrate (LiOH·H2O). This one-pot synthetic procedure is economical and yields good results .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of a lone pair of electrons on the nitrogen atom, the compound can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Substitution Reactions: It can undergo substitution reactions with various reagents, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules with potential therapeutic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives such as:
- Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylic acid tert-butyl ester
- 4-(tert-butyl)-1H-pyrrol-3-ylmethanone
Uniqueness
tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl 1-benzyl-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-10-15-16(20)9-11-19(15)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGELLRTRWJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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